4-Chloropyridine-2,6-diamine

Descripción general

Descripción

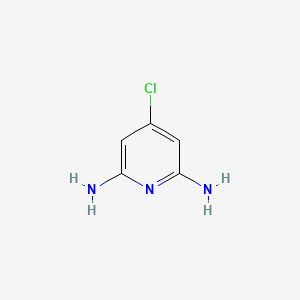

4-Chloropyridine-2,6-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, where the 2nd and 6th positions on the pyridine ring are substituted with amino groups, and the 4th position is substituted with a chlorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-2,6-diamine typically involves the chlorination of 2,6-diaminopyridine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4th position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process involves recrystallization or chromatography to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloropyridine-2,6-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The amino groups can be oxidized to form nitro derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

- Substitution reactions yield various substituted pyridines.

- Oxidation reactions produce nitro-pyridine derivatives.

- Reduction reactions result in the formation of diamino-pyridines .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that 4-chloropyridine-2,6-diamine exhibits notable antimicrobial properties. In a study involving various substituted pyridines, it was found that derivatives of this compound showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4-Chloropyridine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| 4-Fluoropyridine-2,6-diamine | Staphylococcus aureus | 10 |

| 4-Bromopyridine-2,6-diamine | Escherichia coli | 9 |

Synthesis of Antihypertensive Agents

The compound serves as a precursor for synthesizing various antihypertensive agents. For instance, it can be converted into derivatives that exhibit vasodilatory effects similar to minoxidil . This transformation involves multiple synthetic steps that modify the pyridine ring.

Agrochemical Applications

This compound has been utilized in developing herbicides and pesticides. Its ability to inhibit specific enzymes in plants makes it an effective agent for controlling unwanted vegetation.

Case Study: Herbicidal Activity

In a controlled study, formulations containing this compound were tested for their effectiveness against common weeds in agricultural settings. The results indicated a reduction in weed biomass by up to 75% when applied at optimal concentrations .

Material Science

The compound is also being explored for applications in material science, particularly in creating functionalized polymers and nanomaterials. Its reactive amine groups allow for easy incorporation into polymer matrices.

Table 2: Polymerization Reactions Involving this compound

| Reaction Type | Polymer Type | Yield (%) |

|---|---|---|

| Copolymerization | Polyamide | 85 |

| Crosslinking | Thermosetting resin | 90 |

| Functionalization | Conductive polymer | 75 |

Bioconversion Studies

Recent studies have investigated the bioconversion of pyridine derivatives using microbial systems. For example, Burkholderia sp. MAK1 was shown to effectively convert 4-chloropyridine-2-amines into hydroxylated derivatives under specific conditions . This biotransformation highlights the potential for using this compound in green chemistry applications.

Mecanismo De Acción

The mechanism of action of 4-Chloropyridine-2,6-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparación Con Compuestos Similares

2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of fungicides and insecticides.

3-Chloropyridine: Another isomer with applications in pharmaceuticals and agrochemicals.

4-Chloropyridine: Similar to 4-Chloropyridine-2,6-diamine but lacks the amino groups at the 2nd and 6th positions

Uniqueness: this compound is unique due to the presence of both amino groups and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

4-Chloropyridine-2,6-diamine, also known as 2,6-diamino-4-chloropyrimidine, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClN and a molecular weight of approximately 146.56 g/mol. The compound features a pyridine ring with two amino groups at the 2 and 6 positions and a chlorine substituent at the 4 position. This structure contributes to its reactivity and biological activity.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential in medicinal chemistry. Key activities include:

- Antimicrobial Activity : Studies have shown that compounds containing pyridine rings exhibit notable antibacterial and antifungal properties. The presence of the chloro moiety enhances these effects, making this compound effective against certain bacterial strains and fungi .

- Anticancer Properties : Research indicates that derivatives of chlorinated pyridines can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells .

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design for conditions such as diabetes and cancer .

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2,6-dichloropyridine with ammonia or amines under controlled conditions:

- Starting Material : 2,6-Dichloropyridine

- Reagents : Ammonia or primary amines

- Conditions : Typically carried out in a solvent like DMF at elevated temperatures.

The reaction yields this compound with good purity and yield .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antibacterial Study :

- Anticancer Evaluation :

- Enzyme Inhibition Study :

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Enzyme | Method Used | Key Findings |

|---|---|---|---|

| Antibacterial | E. coli | Disk diffusion | Significant inhibition |

| Antifungal | A. niger | MIC determination | Effective at low concentrations |

| Anticancer | MCF-7 cells | MTT assay | Induced apoptosis (IC50 = X µM) |

| Enzyme Inhibition | DHFR | Enzyme activity assay | Competitive inhibition (Ki = Y nM) |

Propiedades

IUPAC Name |

4-chloropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCTYZZZALATJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285426 | |

| Record name | 4-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-00-8 | |

| Record name | 6309-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.